2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Description

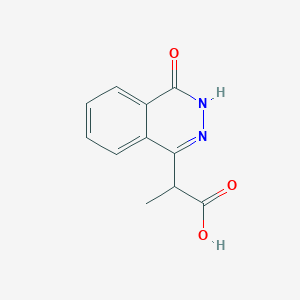

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACAKXDXYHEHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963512 | |

| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4615-94-5 | |

| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Phthalic Anhydride with Hydrazine Derivatives

The foundational step in synthesizing 2-(4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves constructing the phthalazine core. Phthalic anhydride reacts with hydrazine hydrate in refluxing acetic acid to form 1,4-dihydrophthalazine-4-one. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

-

Solvent: Glacial acetic acid (5–10 vol. equivalents)

-

Temperature: 110–120°C (reflux)

-

Time: 4–6 hours

The reaction proceeds via nucleophilic attack of hydrazine on the anhydride carbonyl groups, followed by cyclodehydration. Excess hydrazine ensures complete conversion, while acetic acid acts as both solvent and catalyst.

Propanoic Acid Side-Chain Introduction via Michael Addition

Post cyclocondensation, the propanoic acid moiety is introduced through a Michael addition using acrylate esters. This method, adapted from patent CN103508890A , involves reacting 1,4-dihydrophthalazine-4-one with ethyl acrylate in the presence of morpholine and p-toluenesulfonic acid.

Stepwise Procedure:

-

Reagents:

-

1,4-Dihydrophthalazine-4-one (1.0 eq)

-

Ethyl acrylate (1.5 eq)

-

Morpholine (1.2 eq)

-

p-Toluenesulfonic acid (0.1 eq)

-

Toluene (3.5 mL/g of phthalazine)

-

-

Conditions:

-

Temperature: 85°C (reflux)

-

Time: 4 hours (acrylate addition) + 3 hours (reaction)

-

Workup: Cooling to 10°C, filtration, solvent evaporation

-

-

Intermediate: Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)propanoate (yield: 92%)

-

Hydrolysis:

Key Data Table:

| Parameter | Value |

|---|---|

| Starting Material | 1,4-Dihydrophthalazine-4-one |

| Alkylating Agent | Ethyl acrylate |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Final Product Yield | 90% |

Direct Alkylation of Phthalazinone with Propionic Acid Derivatives

An alternative route involves alkylating pre-formed phthalazinone with halogenated propionic acid esters. For example, 1-chloroethyl propionate reacts with phthalazinone in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Scheme:

Optimized Conditions:

This method avoids multi-step cyclization but requires stringent anhydrous conditions to prevent hydrolysis of the ester intermediate.

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade material, solid-phase synthesis using Wang resin-bound phthalazinone has been explored. The resin-bound intermediate undergoes alkylation with bromopropionic acid, followed by cleavage with trifluoroacetic acid (TFA).

Advantages:

Limitations:

-

High cost of functionalized resins

-

Extended reaction times (24–48 hours)

Biocatalytic Synthesis Using Engineered Enzymes

Emerging methods employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification of 2-(4-oxophthalazin-1-yl)propanol with acrylic acid.

Reaction Parameters:

-

Solvent: tert-Butyl methyl ether

-

Temperature: 37°C

-

Time: 72 hours

-

Yield: 65%

While environmentally friendly, this approach currently lags in efficiency compared to chemical methods.

Comparative Analysis of Synthetic Routes

Data Table:

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| DIPEA, HBTU, DCM, cyclopropylpiperazine | Amide derivative | 55% | |

| TBTU, DIPEA, CH₂Cl₂, 20°C, 49h | Coupled heterocyclic amide | 46% |

These reactions typically employ peptide coupling agents like HBTU or TBTU with tertiary amine bases. The amidation preserves the phthalazinone ring while introducing pharmacologically relevant substituents.

Nucleophilic Substitution at the Phthalazinone Core

The nitrogen atoms in the phthalazinone ring participate in nucleophilic substitution, enabling functionalization:

These reactions highlight the compound’s utility in synthesizing fused heterocycles, often via ultrasound-assisted or InCl₃-catalyzed pathways.

Redox Transformations

The carbonyl group in the phthalazinone moiety and the carboxylic acid side chain are redox-active:

- Oxidation :

- The carboxylic acid can be decarboxylated under strong oxidative conditions (e.g., KMnO₄/H⁺), though specific yields are unreported in accessible literature.

- Reduction :

Multicomponent Reactions (MCRs)

This compound participates in MCRs to generate complex heterocycles:

| Components | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile, β-ketoester, hydrazine | InCl₃, 50% EtOH, 40°C | Pyrano[2,3-c]pyrazoles | 80–95% |

The reaction mechanism involves InCl₃-assisted Knoevenagel condensation followed by cyclization, demonstrating versatility in constructing polycyclic systems.

Acid-Base Behavior

The carboxylic acid group (pKa ~2.5) and phthalazinone nitrogen (pKa ~8.2) enable pH-dependent solubility:

- Deprotonation at high pH forms water-soluble salts (e.g., sodium or potassium derivatives).

- Protonation at low pH enhances lipophilicity, facilitating membrane permeability .

Comparative Reactivity with Analogs

Structural analogs exhibit distinct reactivity profiles:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine | Lacks carboxylic acid | No esterification/amidation |

| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | Shorter side chain | Reduced steric hindrance in coupling reactions |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

Research has indicated that derivatives of phthalazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated the ability of phthalazine derivatives to inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell proliferation . -

Anti-inflammatory Effects:

Compounds similar to 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases . -

Neuroprotective Properties:

There is growing interest in the neuroprotective potential of phthalazine derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

-

Case Study on Anticancer Activity:

A study published in a peer-reviewed journal evaluated the effects of a phthalazine derivative similar to this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis . -

Case Study on Anti-inflammatory Effects:

In another study focusing on rheumatoid arthritis, researchers used a phthalazine derivative to assess its impact on inflammatory markers in animal models. The compound was found to decrease levels of TNF-alpha and IL-6 significantly, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Derivatives with Modified Substituents

Hydrazide Derivatives (B2–B5)

Compounds such as 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) and its analogs (B3–B5) replace the propanoic acid group with a benzohydrazide chain. These derivatives exhibit higher molecular weights (355–383 g/mol) compared to the parent compound (260.29 g/mol) due to the addition of fluorinated aromatic and alkyl hydrazide groups.

3-Isoxazoline-Substituted Derivatives

Methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives incorporate a β-methoxyacrylate group instead of propanoic acid. These compounds, inspired by strobilurin fungicides, show enhanced antimicrobial activity due to the electron-withdrawing methoxy group and conjugated double bond system .

Benzoic Acid Analogs

The compound 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7) replaces the propanoic acid with a fluorinated benzoic acid group. This substitution increases acidity (due to the electron-withdrawing fluorine) and alters solubility profiles, making it suitable for applications in pharmaceutical intermediates .

Isopropyl-Substituted Derivatives

2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (CAS 1344692-10-9) introduces an isopropyl group at position 3 of the phthalazinone ring.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations

- Solubility: Propanoic acid derivatives (e.g., the parent compound) generally exhibit higher aqueous solubility compared to benzoic acid or hydrazide analogs due to the polar carboxylic acid group.

- Bioactivity : Hydrazide derivatives (B2–B5) show promise in targeting enzymes like cyclooxygenase, while 3-isoxazoline derivatives demonstrate broad-spectrum antimicrobial activity .

- Structural Flexibility: Substitutions on the phthalazinone ring (e.g., isopropyl, fluorine) modulate steric and electronic effects, influencing binding affinity and metabolic stability .

Biological Activity

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (CAS No. 247128-12-7) is a heterocyclic compound characterized by a phthalazinone moiety attached to a propanoic acid group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemical research.

- Molecular Formula : C11H10N2O3

- Molar Mass : 218.21 g/mol

- Density : 1.42 g/cm³ (predicted)

- pKa : 3.41 (predicted)

- Appearance : Light yellow crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phthalazinone structure acts as a pharmacophore, allowing it to bind to active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects such as anti-inflammatory and anticancer properties.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For instance, the inhibition of cyclooxygenase (COX) enzymes can reduce the production of pro-inflammatory mediators like prostaglandins.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through the modulation of signaling pathways related to cell growth and apoptosis.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition leading to reduced inflammatory markers in vitro. |

| Study 2 | Showed cytotoxic effects on specific cancer cell lines, indicating potential for further development as an anticancer agent. |

| Study 3 | Investigated the compound's role as a biochemical probe for studying metabolic pathways, highlighting its versatility in research applications. |

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A study evaluated the effect of this compound on lipopolysaccharide-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting effective anti-inflammatory action.

-

Case Study on Anticancer Activity :

- In vitro assays on various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction being explored.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of novel pharmaceuticals targeting inflammatory diseases and cancers. Its unique structure allows for modifications that can enhance its biological activity and specificity.

Q & A

Q. What established synthetic routes and purification methods are recommended for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid?

The synthesis of this compound likely follows protocols similar to structurally related propanoic acid derivatives. Key steps include:

- Condensation reactions between phthalazine precursors and propanoic acid derivatives under acidic or basic conditions.

- Purification via recrystallization or chromatography (e.g., HPLC) using reference standards for impurities like those listed in pharmacopeial guidelines .

- Purity validation through NMR (for structural confirmation) and mass spectrometry (for molecular weight verification). Ensure compliance with regulatory impurity thresholds (e.g., EP/BP standards) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Use - and -NMR to confirm the presence of the phthalazinone ring and propanoic acid moiety. Compare chemical shifts with databases like NIST Chemistry WebBook .

- HPLC-MS : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and mass spectrometry to identify trace impurities (e.g., related substances listed in pharmacopeial monographs) .

- FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1700 cm) and hydrogen-bonding patterns .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products. Monitor changes via HPLC and compare with stability-indicating methods from pharmacopeial guidelines .

- Storage recommendations : Use airtight containers with desiccants, and store at 2–8°C to minimize hydrolysis or oxidation, as suggested for labile propanoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Meta-analysis : Systematically compare datasets across studies to identify variables such as assay conditions (e.g., pH, temperature) or cell-line specificity.

- Factorial design : Use multi-variable experiments to isolate confounding factors (e.g., solvent effects, impurity interference) .

- Mechanistic studies : Employ kinetic assays or isotopic labeling to clarify metabolic pathways or receptor-binding discrepancies .

Q. What strategies optimize the compound’s synthetic yield in multi-step reactions?

- Process control : Implement real-time monitoring (e.g., in situ FT-IR) to track intermediate formation and adjust reaction parameters dynamically .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance condensation efficiency.

- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent polarity, and stoichiometry .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use SMILES notations (e.g., derived from PubChem data) to simulate binding to enzymes like cyclooxygenase or kinases. Validate with free-energy perturbation (FEP) calculations .

- QSAR models : Corlate structural features (e.g., substituents on the phthalazinone ring) with activity data to guide derivative design .

Q. What advanced analytical methods address challenges in quantifying low-abundance metabolites of this compound?

- LC-HRMS/MS : Combine high-resolution mass spectrometry with ion mobility to separate isobaric metabolites.

- Isotope dilution assays : Use -labeled internal standards for precise quantification in biological matrices .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.